molecular formula C6H10Cl4O3 B14757452 Acetic acid;2,4,4,4-tetrachlorobutan-1-ol CAS No. 1561-47-3

Acetic acid;2,4,4,4-tetrachlorobutan-1-ol

Cat. No.: B14757452
CAS No.: 1561-47-3
M. Wt: 271.9 g/mol
InChI Key: QSBLUUKIYRTREP-UHFFFAOYSA-N
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Description

Acetic acid;2,4,4,4-tetrachlorobutan-1-ol is a chemical compound that combines the properties of acetic acid and a tetrachlorinated butanol derivative. Acetic acid is a well-known carboxylic acid with a pungent smell and is commonly used in various industrial and household applications. The tetrachlorobutan-1-ol component introduces unique chemical properties due to the presence of multiple chlorine atoms, which can significantly alter the compound’s reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,4,4,4-tetrachlorobutan-1-ol typically involves the chlorination of butanol followed by esterification with acetic acid. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired positions on the butanol molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination reactors where butanol is continuously fed and chlorinated. The chlorinated product is then subjected to esterification with acetic acid under acidic conditions, typically using sulfuric acid as a catalyst. The final product is purified through distillation and other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,4,4,4-tetrachlorobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products

    Oxidation: Formation of tetrachlorobutanoic acid or tetrachlorobutanone.

    Reduction: Formation of less chlorinated butanol derivatives.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

Acetic acid;2,4,4,4-tetrachlorobutan-1-ol has several scientific research applications:

    Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals with unique properties due to the presence of chlorine atoms.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of acetic acid;2,4,4,4-tetrachlorobutan-1-ol involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The acetic acid component can act as a proton donor, facilitating acid-catalyzed reactions. The overall reactivity of the compound is influenced by the electron-withdrawing effects of the chlorine atoms, which can stabilize certain reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

    2,4,4,4-Tetrachlorobutan-1-ol: Similar structure but lacks the acetic acid component.

    Acetic acid;2,2,2-trichloroethanol: Another chlorinated alcohol combined with acetic acid, but with fewer chlorine atoms.

    Chlorobutanol: A chlorinated butanol derivative without the acetic acid component.

Uniqueness

Acetic acid;2,4,4,4-tetrachlorobutan-1-ol is unique due to the combination of a highly chlorinated butanol with acetic acid This combination imparts distinct chemical properties, such as increased reactivity and potential for forming stable intermediates in various reactions

Properties

CAS No.

1561-47-3

Molecular Formula

C6H10Cl4O3

Molecular Weight

271.9 g/mol

IUPAC Name

acetic acid;2,4,4,4-tetrachlorobutan-1-ol

InChI

InChI=1S/C4H6Cl4O.C2H4O2/c5-3(2-9)1-4(6,7)8;1-2(3)4/h3,9H,1-2H2;1H3,(H,3,4)

InChI Key

QSBLUUKIYRTREP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(C(CO)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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